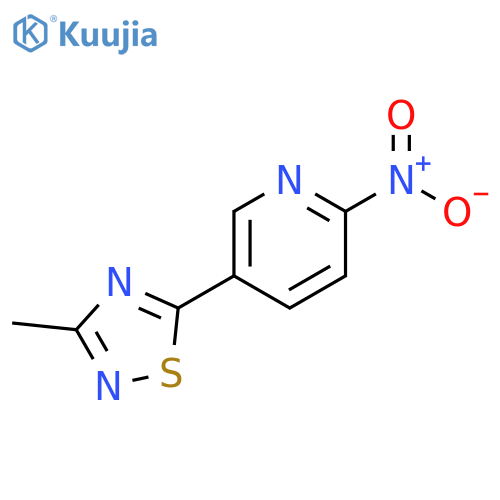

Cas no 2137559-07-8 (Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-)

2137559-07-8 structure

商品名:Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-

CAS番号:2137559-07-8

MF:C8H6N4O2S

メガワット:222.22383928299

CID:5278471

Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro- 化学的及び物理的性質

名前と識別子

-

- Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-

-

- インチ: 1S/C8H6N4O2S/c1-5-10-8(15-11-5)6-2-3-7(9-4-6)12(13)14/h2-4H,1H3

- InChIKey: DSCHXIHXMBBVNN-UHFFFAOYSA-N

- ほほえんだ: C1([N+]([O-])=O)=NC=C(C2SN=C(C)N=2)C=C1

Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692146-1.0g |

5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine |

2137559-07-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-692146-0.5g |

5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine |

2137559-07-8 | 0.5g |

$1247.0 | 2023-03-10 | ||

| Enamine | EN300-692146-0.1g |

5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine |

2137559-07-8 | 0.1g |

$1144.0 | 2023-03-10 | ||

| Enamine | EN300-692146-5.0g |

5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine |

2137559-07-8 | 5.0g |

$3770.0 | 2023-03-10 | ||

| Enamine | EN300-692146-0.05g |

5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine |

2137559-07-8 | 0.05g |

$1091.0 | 2023-03-10 | ||

| Enamine | EN300-692146-2.5g |

5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine |

2137559-07-8 | 2.5g |

$2548.0 | 2023-03-10 | ||

| Enamine | EN300-692146-10.0g |

5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine |

2137559-07-8 | 10.0g |

$5590.0 | 2023-03-10 | ||

| Enamine | EN300-692146-0.25g |

5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitropyridine |

2137559-07-8 | 0.25g |

$1196.0 | 2023-03-10 |

Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro- 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

2137559-07-8 (Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量